methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
Description
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a heterocyclic compound featuring a fused cyclopenta[c]chromen-4-one core linked via an oxymethyl group to a 2-furoate ester.
Properties
IUPAC Name |
methyl 5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-19(21)16-8-6-12(24-16)10-23-11-5-7-14-13-3-2-4-15(13)18(20)25-17(14)9-11/h5-9H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLMVQBOUEZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate typically involves multi-step organic reactions. A common synthetic route may start with the formation of the chromen-yl intermediate through cyclization reactions, followed by the introduction of the furoate ester group using esterification reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis protocols. Techniques such as continuous flow reactors, which allow for precise control of reaction parameters, can be employed. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to oxidize specific functional groups within the compound.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can selectively reduce the oxo groups to hydroxyl groups.
Substitution: : Halogenating agents or nucleophiles can be used in substitution reactions to introduce new functional groups onto the molecular structure.
Major Products
Depending on the reaction and reagents used, the major products formed from these reactions could include derivatives with modified functional groups, such as hydroxylated or halogenated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate can serve as a building block for the synthesis of more complex molecules, particularly in the design of novel organic materials and pharmaceuticals.
Biology
Biologically, this compound can be used as a probe or marker in studying cellular processes and pathways, given its unique structural properties that may interact with specific biological targets.
Medicine
In medicine, there is potential for this compound to be investigated for therapeutic uses, such as in the development of drugs with anti-inflammatory, anticancer, or antiviral properties. Its interaction with biological molecules could lead to new insights into disease mechanisms and treatments.
Industry
Industrial applications might include its use in the synthesis of specialty chemicals, coatings, or as a precursor for materials with specific desirable properties, such as enhanced durability or reactivity.
Mechanism of Action
The mechanism by which methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate exerts its effects depends on its interaction with molecular targets. For instance, its oxo and furoate groups might facilitate binding to enzymes or receptors, thereby modulating biological pathways. These interactions can activate or inhibit specific proteins, leading to downstream effects such as altered cell signaling or gene expression.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three structurally related molecules (Table 1), emphasizing substituent effects, molecular conformation, and crystallographic properties.
Table 1: Structural and Crystallographic Comparison of Analogs
*Estimated based on formula C20H18O5.
Substituent Effects on Molecular Properties
- Methyl Groups (): The addition of methyl groups at the chromen C6 and furan C5 positions increases molecular weight by ~26 g/mol compared to the target compound.
- Bromo and Isopropyl Groups () : The bromine atom introduces halogen-bonding capabilities, which could influence binding interactions in biological systems. The isopropyl group introduces steric bulk, likely affecting crystal packing and solubility .
- Chlorophenyl-Indole Core (): The indole-based analog exhibits significant conformational flexibility, with dihedral angles between the phenyl and indole rings ranging from 49° to 82°.
Crystallographic Insights
- Hydrogen Bonding : In the indole derivative (), N–H⋯O hydrogen bonds form dimeric structures, stabilizing the crystal lattice. Similar interactions may occur in the target compound, though its ester group could instead engage in C–H⋯O or π-π stacking .
- Packing Efficiency : The bulky isopropyl group in ’s compound likely reduces packing density compared to the target’s simpler furan substituent, impacting mechanical stability in solid-state applications .
- Software Utilization : Structural refinements for analogs relied on SHELX and WinGX, ensuring high precision in bond-length and angle calculations .
Research Findings and Implications
- Synthetic Flexibility : The modular structure of these compounds allows for targeted substitutions (e.g., bromine for halogen bonding, methyl groups for lipophilicity tuning), enabling customization for specific applications.
- Conformational Dynamics : Varied dihedral angles in analogs (e.g., 49°–82° in ) highlight the influence of substituents on molecular geometry, which could affect receptor binding or material properties .
- Methodological Consistency : The use of established crystallographic tools (SHELX, WinGX) across studies ensures reliable comparison of structural data .
Biological Activity
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 354.36 g/mol. Its structure features a furan moiety linked to a tetrahydrocyclopenta[c]chromene derivative, which contributes to its unique biological activity. The InChI representation is as follows:
Synthesis
The synthesis of this compound typically involves multiple steps starting from chromene derivatives and furan carboxylic acid derivatives. The reaction conditions are critical for achieving high yields and purity, often utilizing catalysts and controlled temperatures .
Antiviral Properties
Recent studies have indicated that derivatives of tetrahydrocyclopenta[c]chromene exhibit significant antiviral activity. For instance, compounds structurally similar to this compound have been tested against human coronaviruses. In vitro assays showed promising results in inhibiting viral replication .
Antitumor Activity
The chromene scaffold is known for its anticancer properties. Research has demonstrated that modifications to the chromene structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The biological mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or tumor growth.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways that lead to therapeutic effects.
- Cell Cycle Regulation : By affecting cell cycle checkpoints, it may induce cell death in rapidly dividing cancer cells .
Case Studies
A series of experiments were conducted to evaluate the cytotoxicity and antiviral activity of related compounds against various strains of human coronaviruses (229E and OC-43). The results indicated that some derivatives exhibited lower cytotoxicity compared to established antiviral drugs like chloroquine while maintaining significant antiviral efficacy .
| Compound | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Avir-7 | 280 ± 12 | 0.5 ± 0.03 | 560 |
| Avir-8 | 515 ± 22 | 1.4 ± 0.05 | 367 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
